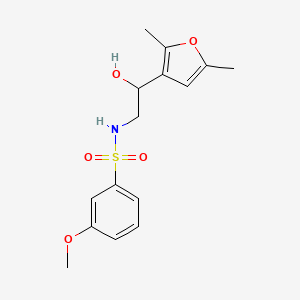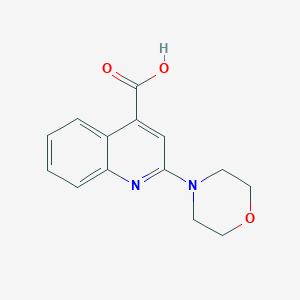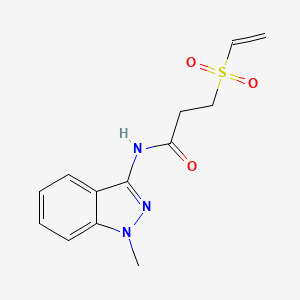
1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2-methoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2-methoxyphenyl)urea is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have interesting biochemical and physiological effects, and its mechanism of action has been investigated in various studies.
Applications De Recherche Scientifique
Antiproliferative and Anticancer Activity
Research on novel urea and bis-urea derivatives, including primaquine with hydroxyphenyl or halogenphenyl substituents, highlights the potential antiproliferative and anticancer activities of these compounds. For instance, specific derivatives have shown significant activity against cancer cell lines, particularly breast carcinoma cells, suggesting potential applications in cancer therapy (Perković et al., 2016).
Histone Deacetylase Inhibition
A series of 1-arylsulfonyl-6-(N-hydroxyacrylamide)tetrahydroquinolines has been developed as potent histone deacetylase (HDAC) inhibitors. These compounds exhibit cytotoxic effects on PC-3 cells, demonstrating their potential as HDAC inhibitors and their role in suppressing the growth of prostate cancer cells (Liu et al., 2015).
Antagonistic Activity Against Human Adenosine A(3) Receptor
Isoquinoline and quinazoline urea derivatives have been identified as binders to human adenosine A(3) receptors, with specific derivatives synthesized and tested for their affinities. These compounds have potential applications in characterizing the human A(3) receptor and could be useful in developing therapeutics targeting this receptor (Muijlwijk-Koezen et al., 2000).
Synthetic Methodologies
Research into the synthesis of tetrahydropyrimidine-5-carboxylates and their metal chelating effects, as well as inhibition profiles against enzymes such as acetylcholinesterase and carbonic anhydrase, illustrates the wide range of scientific applications for compounds related to urea and tetrahydroquinoline derivatives. These studies contribute to the development of new methodologies for constructing complex molecules with potential therapeutic applications (Sujayev et al., 2016).
Fluorescence Studies
Compounds related to 6-methoxy-4-quinolone have been investigated for their strong fluorescence in a wide pH range of aqueous media. This characteristic makes them suitable as fluorescent labeling reagents, opening avenues for their use in biomedical analysis and imaging (Hirano et al., 2004).
Propriétés
IUPAC Name |
1-(2-methoxyphenyl)-3-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-14(2)20(25)24-12-6-7-15-13-16(10-11-18(15)24)22-21(26)23-17-8-4-5-9-19(17)27-3/h4-5,8-11,13-14H,6-7,12H2,1-3H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOGUXZYFYGZGMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl thieno[3,2-b]pyridine-5-carboxylate](/img/structure/B2593703.png)

![1,7-dimethyl-3,8-bis(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2593706.png)

![N-(4-fluorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2593708.png)

![N-[2-(1-propylbenzimidazol-2-yl)ethyl]furan-2-carboxamide](/img/structure/B2593713.png)


